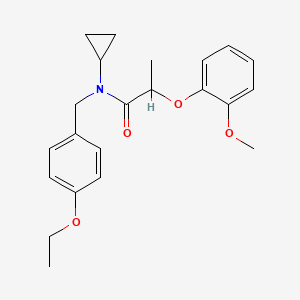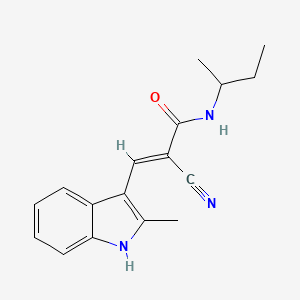![molecular formula C17H17ClN2O2 B3922486 N-(4-{[2-(4-chlorophenyl)acetyl]amino}phenyl)propanamide](/img/structure/B3922486.png)
N-(4-{[2-(4-chlorophenyl)acetyl]amino}phenyl)propanamide
Übersicht
Beschreibung
N-(4-{[2-(4-chlorophenyl)acetyl]amino}phenyl)propanamide, commonly known as C16, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. C16 belongs to the class of compounds known as protease inhibitors, which are molecules that inhibit the activity of enzymes that break down proteins.
Wirkmechanismus
C16 works by binding to the active site of proteases, preventing them from breaking down proteins. The molecule contains a reactive group that forms a covalent bond with the protease, irreversibly inhibiting its activity. C16 has been shown to be highly selective for certain types of proteases, making it a promising candidate for targeted therapies.
Biochemical and Physiological Effects:
C16 has been shown to have a variety of biochemical and physiological effects. In addition to its protease-inhibiting activity, C16 has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for conditions such as rheumatoid arthritis and Crohn's disease. C16 has also been shown to have antiviral activity, making it a potential treatment for viral infections such as HIV.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using C16 in lab experiments is its high selectivity for certain types of proteases. This makes it a useful tool for studying the role of specific proteases in biological processes. However, one limitation of using C16 is its irreversible inhibition of protease activity. This can make it difficult to study the effects of protease inhibition over time, as the protease activity cannot be restored once it has been inhibited by C16.
Zukünftige Richtungen
There are many potential future directions for research on C16. One area of interest is the development of targeted therapies for specific types of cancer, based on the selective inhibition of proteases involved in tumor growth and metastasis. Another area of interest is the use of C16 as a tool for studying the role of proteases in various biological processes, including immune system function and inflammation. Additionally, further research is needed to better understand the long-term effects of C16 inhibition on protease activity and the potential for adverse effects.
Wissenschaftliche Forschungsanwendungen
C16 has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of C16 is its use as a protease inhibitor. Proteases are enzymes that break down proteins, and they play a crucial role in many biological processes, including digestion, blood clotting, and immune system function. By inhibiting protease activity, C16 has the potential to be used as a therapeutic agent for a variety of diseases and conditions, including cancer, HIV, and inflammatory disorders.
Eigenschaften
IUPAC Name |
N-[4-[[2-(4-chlorophenyl)acetyl]amino]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-2-16(21)19-14-7-9-15(10-8-14)20-17(22)11-12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGXCLPKHKMIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-methoxy-2-methylphenyl){1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B3922424.png)
![N-[3-(3-methylpyridin-4-yl)phenyl]acetamide](/img/structure/B3922429.png)
![(1-{5-[(1-ethyl-4-piperidinyl)amino]-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinyl)methanol](/img/structure/B3922438.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B3922440.png)
![6-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3922447.png)
![(2R*,4S*)-1-[2-(2-ethoxyethoxy)benzoyl]-4-hydroxypiperidine-2-carboxylic acid](/img/structure/B3922461.png)
![3-{[1-(2,6-dimethyl-5-hepten-1-yl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B3922466.png)
![1-(1,3-benzodioxol-5-yl)-5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3922473.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3922480.png)
![4-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B3922494.png)
![N-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3922499.png)
![4-methoxy-N-{[1-(2-pyridinylmethyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B3922512.png)
